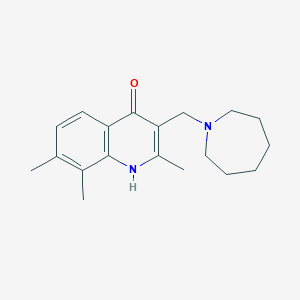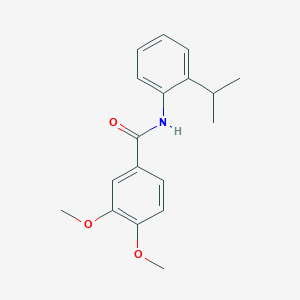
3-(1-azepanylmethyl)-2,7,8-trimethyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinol derivatives, including the specific structure of “3-(1-azepanylmethyl)-2,7,8-trimethyl-4-quinolinol,” are notable for their presence in biologically active molecules and their potential applications in medicinal chemistry. These compounds belong to a broader class of heterocyclic compounds with significant pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Synthesis Analysis
The synthesis of quinolinol derivatives often involves the cyclization of amino-substituted cyclopropanes or benzonitriles, facilitated by catalysts like SnCl4 or through Ullmann-type reactions involving copper catalysts. For instance, Tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones, a related class, are synthesized from 2-aminobenzonitriles and donor-acceptor cyclopropanes, highlighting a method that could potentially apply to the target compound (Porashar et al., 2022).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives is characterized by X-ray analysis, which reveals the detailed arrangement of atoms and functional groups contributing to their chemical behavior and interaction with biological targets. For example, the molecular structure of quinolino[4,5-bc][1,5]benzoxazepines, a related compound, has been determined, providing insights into the stereochemistry and electronic properties of such molecules (Bang et al., 2009).
Chemical Reactions and Properties
Quinolinol derivatives participate in various chemical reactions, including aza-Michael addition, which is pivotal for the synthesis of complex quinolinol frameworks. For instance, 3-carbonyl-4-quinolone derivatives can be synthesized through Cu-catalyzed aza-Michael addition of 2-aminobenzoates to β-substituted α,β-unsaturated ketones (Kang et al., 2018).
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as melting points and solubility, are influenced by their molecular structure. For example, methylation of the 8-quinolinol ligand affects photoluminescence and thermal properties, indicating that small structural changes can significantly alter the physical characteristics of these compounds (Sapochak et al., 2001).
Chemical Properties Analysis
The chemical properties of quinolinol derivatives, including basicity and reactivity towards metal ions, are critical for their function as chelating agents and their biological activity. For example, studies on new derivatives of 8-quinolinol have explored their syntheses, coloration reaction with metal ions, and acid dissociation constants, providing valuable information on their chemical behavior (Hata & Uno, 1972).
Wissenschaftliche Forschungsanwendungen
Gas Chromatography and Analytical Chemistry
Quinoline derivatives, such as O-trimethylsilyl (TMS) quinoxalinols, are valuable in the gas chromatography of α-keto acids. Their high stability and specific mass spectral characteristics enable the low-level detection of keto acids, showcasing their utility in analytical chemistry for precise measurement and identification of compounds (Langenbeck, Möhring, & Dieckmann, 1975).
Anticancer Activity
Quinoline and its analogs are extensively studied for their anticancer properties. These compounds inhibit various biological targets such as tyrosine kinases, proteasomes, and DNA repair mechanisms. The synthetic versatility of quinoline allows for the generation of numerous structurally diverse derivatives with potent anticancer activities (Solomon & Lee, 2011).
Optoelectronic Materials
Methyl-substituted quinolinolato chelates show promising applications in optoelectronics, specifically in organic light-emitting diodes (OLEDs). Systematic methylation affects their photoluminescence, electroluminescence, and thermal properties, which are crucial for optimizing device performance (Sapochak et al., 2001).
Synthesis of Nitrogen Heterocycles
Quinoline derivatives serve as precursors in the synthesis of various nitrogen heterocycles, including tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines. These compounds find applications in medicinal chemistry due to their presence in biologically active molecules (Porashar et al., 2022).
Corrosion Inhibition
Novel azo compounds derived from quinoline, such as 8-quinolinol-5-azoantipyrine, exhibit excellent corrosion inhibition properties for mild steel in acidic media. This highlights their potential in protecting metals from corrosion, an important aspect in material science and engineering (Abboud et al., 2009).
Fluorescent Labeling and Biological Imaging
Quinoline derivatives like 3-hydroxykynurenic acid (3-HOKA) demonstrate significant fluorescence properties, making them suitable for use as fluorescent probes in biological imaging. Their biocompatibility and specific cellular localization capabilities offer a promising tool for biological and medical research (Shmidt et al., 2019).
Eigenschaften
IUPAC Name |
3-(azepan-1-ylmethyl)-2,7,8-trimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-13-8-9-16-18(14(13)2)20-15(3)17(19(16)22)12-21-10-6-4-5-7-11-21/h8-9H,4-7,10-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTWYAXJPYDRBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667000 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(5-ethyl-2-methylpyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504210.png)
![N-(3-hydroxybutyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5504217.png)

![6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5504232.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504239.png)

![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5504246.png)


![(1R*,5R*)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504262.png)

![9-[3-(2-aminoethyl)benzyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5504289.png)
